3-Hydroxybenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1-4,10H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACGSLLKFCMXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206904 | |

| Record name | m-Hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5818-06-4 | |

| Record name | 3-Hydroxybenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5818-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Hydroxybenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005818064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-hydroxybenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxybenzohydrazide: Chemical Properties, Structure, and Applications

Introduction

3-Hydroxybenzohydrazide is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a phenol, an aromatic ring, and a hydrazide functional group, make it a valuable scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for researchers and professionals in the life sciences.

Chemical Structure and Physicochemical Properties

This compound, with the molecular formula C₇H₈N₂O₂, is a white to light yellow crystalline powder.[1][2] The molecule consists of a benzene ring substituted with a hydroxyl group at the meta-position and a hydrazide group. This arrangement of functional groups is key to its chemical reactivity and biological interactions.

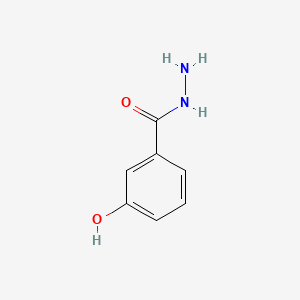

Below is a visualization of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1][3] |

| Molecular Weight | 152.15 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 157-161 °C | [1][2] |

| Solubility | Soluble in Methanol | [1][2] |

| Maximum Absorption Wavelength (λmax) | 251 nm (in Methanol) | [1][2] |

| pKa (Predicted) | 9.29 ± 0.10 |

Spectral Data and Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the hydrazide protons. The aromatic protons will appear as a complex multiplet in the downfield region. The phenolic -OH proton and the -NH and -NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the hydrazide group will be observed at a characteristic downfield chemical shift. The aromatic carbons will show distinct signals, with the carbon attached to the hydroxyl group appearing at a higher chemical shift compared to the others.

-

IR (Infrared) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include a broad O-H stretching band for the phenolic hydroxyl group, N-H stretching vibrations for the hydrazide group, a strong C=O stretching absorption for the carbonyl group, and C=C stretching bands for the aromatic ring.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information. A prominent peak is often observed for the 3-hydroxybenzoyl cation.[4]

Synthesis and Reactivity

A common and efficient method for the synthesis of this compound involves a two-step process starting from 3-hydroxybenzoic acid.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 3-Hydroxybenzoate [5]

-

Dissolve 3-hydroxybenzoic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst and remove the methanol under reduced pressure.

-

Extract the methyl 3-hydroxybenzoate with a suitable organic solvent.

-

Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the synthesized methyl 3-hydroxybenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours. The product will precipitate out of the solution upon cooling.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

The reactivity of this compound is primarily dictated by its three functional groups: the phenolic hydroxyl group, the hydrazide moiety, and the aromatic ring. The hydrazide group is nucleophilic and readily reacts with aldehydes and ketones to form stable hydrazones. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The aromatic ring is susceptible to electrophilic substitution reactions, with the hydroxyl and hydrazide groups influencing the regioselectivity of these reactions.

Applications in Drug Development

The this compound scaffold is a key building block in the synthesis of various compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, including antimicrobial, and antitumor properties.

One of the notable applications is in the development of tyrosinase inhibitors . Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders. The hydrazide and hydroxyl functionalities of this compound derivatives are believed to play a crucial role in chelating the copper ions present in the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity.

Caption: Inhibition of the melanin synthesis pathway by a this compound derivative.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation.[1][2]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling this compound.[1][2]

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dark, and dry place under an inert atmosphere, as it may be air-sensitive.[1][2] Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile chemical entity with a well-defined structure and a range of interesting chemical and biological properties. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds, particularly in the realm of medicinal chemistry. Further research into the diverse applications of this compound and its derivatives holds significant promise for the discovery of new therapeutic agents.

References

-

PubChem. m-Hydroxybenzohydrazide. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PrepChem. Synthesis of methyl 3-hydroxybenzoate. [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). A novel synthesized coumarin derivative as a potential corrosion inhibitor for mild steel in acidic medium. International Journal of Electrochemical Science, 9(1), 819-830.

-

PrepChem. Synthesis of methyl 3-hydroxybenzoate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 5818-06-4 | TCI EUROPE N.V. [tcichemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. m-Hydroxybenzohydrazide | C7H8N2O2 | CID 79889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

What is the CAS number for 3-Hydroxybenzohydrazide?

An In-Depth Technical Guide to 3-Hydroxybenzohydrazide for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 5818-06-4), a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering detailed insights into its physicochemical properties, synthesis protocols, and key applications as a foundational scaffold for novel bioactive compounds. We will explore its role in the synthesis of Schiff bases and hydrazones, highlighting the mechanistic principles and providing field-proven experimental methodologies.

Compound Identification and Core Properties

This compound, also known as 3-hydroxybenzoylhydrazine, is a phenol derivative and a carbohydrazide.[1][2] Its unique structure, featuring a reactive hydrazide group and a phenolic hydroxyl group, makes it a valuable building block in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 5818-06-4 | [3][4][5][6] |

| Molecular Formula | C₇H₈N₂O₂ | [4][5] |

| Molecular Weight | 152.15 g/mol | [2][4][6] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Hydroxybenzoic hydrazide, 3-Hydroxybenzoylhydrazine, m-Hydroxybenzohydrazide | [4][6] |

| EC Number | 227-389-1 | [5][7] |

| MDL Number | MFCD00014759 | [4][5] |

Physicochemical Characteristics

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Conditions | Source |

| Appearance | White to light yellow crystalline powder | 20 °C | [4] |

| Melting Point | 157-161 °C | - | [4][5] |

| Solubility | Soluble in Methanol | - | [4] |

| Maximum Absorption | 251 nm | In Methanol | [4][5] |

| pKa | 9.29 ± 0.10 | Predicted | [5] |

| Storage | Room temperature, under inert gas, in a dark place | Recommended <15°C | [4][5] |

Synthesis of this compound

The primary route for synthesizing benzohydrazides involves the reaction of a carboxylic acid ester with hydrazine hydrate. This nucleophilic acyl substitution is a robust and widely adopted method. The synthesis of this compound typically starts from 3-hydroxybenzoic acid.[8]

Causality of Experimental Choices:

-

Esterification: 3-hydroxybenzoic acid is first converted to its methyl ester (methyl 3-hydroxybenzoate). This step is crucial because the carboxylic acid's acidic proton would otherwise react with the basic hydrazine, preventing the desired nucleophilic attack. Using an acid catalyst like sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate. The hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy group and the formation of the stable hydrazide product. Methanol is an excellent solvent for this step as it readily dissolves both the ester and hydrazine hydrate.

Experimental Protocol: Synthesis from 3-Hydroxybenzoic Acid

Part A: Esterification of 3-Hydroxybenzoic Acid

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-hydroxybenzoic acid (0.1 mol).

-

Reagents: Add 100 mL of methanol, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with constant stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, reduce the volume of methanol by approximately half using a rotary evaporator.

-

Extraction: Pour the residue into 200 mL of cold water and extract the aqueous phase three times with 50 mL of ethyl acetate.

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate.

Part B: Hydrazinolysis of Methyl 3-Hydroxybenzoate

-

Setup: Dissolve the crude methyl 3-hydroxybenzoate from Part A in 80 mL of methanol in a 250 mL round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (0.2 mol, approx. 2 molar equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for 8-12 hours. The product, this compound, will often precipitate out of the solution upon cooling.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold methanol to remove residual impurities. The product can be further purified by recrystallization from methanol or ethanol to yield high-purity this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

This compound serves as a pivotal starting material for synthesizing a wide range of derivatives, particularly hydrazones, which are known to exhibit diverse biological activities.[3][9] The condensation of the hydrazide moiety with various aldehydes or ketones yields Schiff bases (hydrazones) that are investigated for numerous therapeutic targets.

Key Application Areas:

-

Enzyme Inhibitors: Derivatives of this compound have been synthesized and evaluated as inhibitors for enzymes like laccase and tyrosinase.[10][11] The hydrazone linkage, combined with the phenolic structure, can chelate metal ions in the active sites of metalloenzymes, leading to competitive or non-competitive inhibition.[10][11]

-

Antimicrobial Agents: Hydrazide-hydrazone scaffolds are well-documented for their antimicrobial properties.[9][11] The imine group (-N=CH-) is often critical for this activity.

-

Precursor for Heterocyclic Compounds: The molecule is a precursor for synthesizing more complex heterocyclic structures and analogs of natural products like brevenal.[3][7]

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol details the synthesis of N'-(2-hydroxybenzylidene)-3-hydroxybenzohydrazide, a representative Schiff base, via condensation.[12]

-

Setup: In a 50 mL flask, dissolve this compound (0.1 mmol, 15.2 mg) in 10 mL of methanol.

-

Reagent Addition: To this solution, add salicylaldehyde (0.1 mmol, 12.2 mg). A catalytic amount of acetic acid can be added to facilitate the reaction, though it often proceeds without it.

-

Reaction: Stir the mixture at a slightly elevated temperature (e.g., 318 K or ~45 °C) for 30-60 minutes.[12] The reaction is typically rapid.

-

Isolation: The product often precipitates directly from the reaction mixture. If not, the solution can be cooled or the solvent can be slowly evaporated to induce crystallization.[12]

-

Purification: Collect the resulting crystals by filtration, wash with a minimal amount of cold methanol, and dry under vacuum.

Caption: General scheme for synthesizing hydrazone derivatives.

Safety and Handling

Proper safety precautions are essential when handling this compound. The compound is classified as an irritant.

| Hazard Class | GHS Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation | [2][4][13] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][4][13] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [2][7][13] |

Precautionary Measures (P-Statements):

-

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[13]

-

P280: Wear protective gloves, eye protection, and face protection.[4][13]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][13]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Conclusion

This compound (CAS: 5818-06-4) is a cornerstone intermediate in synthetic organic chemistry, particularly for the development of novel therapeutic agents. Its straightforward synthesis and the versatile reactivity of its hydrazide and phenol functional groups allow for the creation of diverse molecular libraries. The established protocols for its synthesis and derivatization, coupled with a clear understanding of its properties and handling requirements, empower researchers to effectively utilize this compound in pioneering drug discovery and material science applications.

References

- Vertex AI Search. (n.d.). 3-Hydroxybenzoic hydrazide 98 5818-06-4. Retrieved January 30, 2026.

-

ChemBK. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 3-Hydroxybenzoic Acid. Retrieved January 30, 2026, from [Link]

-

Al-Khafaji, K. A. J., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances. Available at: [Link]

-

Yehye, W. A., et al. (2008). 3-Hydroxy-N′-(2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E. Available at: [Link]

- Google Patents. (n.d.). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.

-

Pharmaffiliates. (n.d.). CAS No : 5818-06-4 | Product Name : this compound. Retrieved January 30, 2026, from [Link]

-

Drabik, E., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Available at: [Link]

-

PubChem. (n.d.). 4-Hydroxybenzoic acid hydrazide. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). m-Hydroxybenzohydrazide. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2023). (PDF) Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Retrieved January 30, 2026, from [Link]

Sources

- 1. 4-Hydroxybenzoic acid hydrazide | C7H8N2O2 | CID 1742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-Hydroxybenzohydrazide | C7H8N2O2 | CID 79889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-羟基苯酰肼 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound | 5818-06-4 | TCI EUROPE N.V. [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 3-Hydroxybenzoic hydrazide 98 5818-06-4 [sigmaaldrich.com]

- 8. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Hydroxy-N′-(2-hydroxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxybenzohydrazide

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 3-Hydroxybenzohydrazide, a key intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules.[1] A thorough understanding of its spectroscopic signature is paramount for researchers in drug discovery and organic synthesis to ensure structural integrity and purity. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of the spectra and the underlying molecular properties.

Molecular Structure and Key Features

This compound (C₇H₈N₂O₂) possesses a molecular weight of 152.15 g/mol .[2][3] Its structure comprises a benzene ring substituted with a hydroxyl group at the meta-position relative to a carbohydrazide group (-CONHNH₂). This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide valuable structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the hydrazide and hydroxyl groups. The exact chemical shifts can vary depending on the solvent used, but a typical spectrum in DMSO-d₆ would likely exhibit the following features:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | ~4.5 | Singlet (broad) | 2H |

| Aromatic CH | 6.8 - 7.5 | Multiplet | 4H |

| -OH | ~9.5 | Singlet (broad) | 1H |

| -NH- | ~9.8 | Singlet (broad) | 1H |

-

Aromatic Protons (6.8 - 7.5 ppm): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the hydroxyl and carbohydrazide substituents.

-

-NH₂ Protons (~4.5 ppm): The two protons of the primary amine in the hydrazide group are expected to appear as a broad singlet.

-

-OH Proton (~9.5 ppm): The phenolic hydroxyl proton will also give a broad singlet, typically at a higher chemical shift.

-

-NH- Proton (~9.8 ppm): The amide proton of the hydrazide group is the most deshielded, appearing as a broad singlet at the lowest field.

The broadness of the NH₂, OH, and NH signals is due to quadrupole broadening from the nitrogen atoms and chemical exchange with the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on data from the closely related 3-hydroxybenzoic acid and general chemical shift tables, the following assignments can be predicted for this compound in DMSO-d₆:[4][5]

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| C=O | ~166 |

| C-OH | ~158 |

| Aromatic C-H | 114 - 130 |

| Aromatic C (quaternary) | 131 - 136 |

-

Carbonyl Carbon (C=O, ~166 ppm): The carbon of the carbonyl group is significantly deshielded and appears at a low field.

-

Phenolic Carbon (C-OH, ~158 ppm): The carbon atom attached to the hydroxyl group is also deshielded due to the electronegativity of the oxygen atom.

-

Aromatic C-H Carbons (114 - 130 ppm): The four carbon atoms in the benzene ring that are bonded to hydrogen will resonate in this region.

-

Quaternary Aromatic Carbons (131 - 136 ppm): The two carbon atoms in the benzene ring that are part of the ring but not bonded to hydrogen (the one attached to the carbohydrazide group and the one between the two CH groups ortho to the hydroxyl group) will appear in this range.

Caption: Numbering scheme for NMR assignments.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C=O, and aromatic C=C bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H (phenolic) | 3200 - 3600 | Broad |

| N-H (hydrazide) | 3100 - 3400 | Medium to strong, may show multiple bands |

| C-H (aromatic) | 3000 - 3100 | Sharp, weak to medium |

| C=O (amide I) | 1630 - 1680 | Strong, sharp |

| C=C (aromatic) | 1450 - 1600 | Medium to strong, multiple bands |

| C-O (phenolic) | 1200 - 1300 | Medium to strong |

| N-H bend (amide II) | 1510 - 1570 | Medium |

-

O-H and N-H Stretching: The region above 3000 cm⁻¹ will be dominated by broad O-H and N-H stretching vibrations. The broadness is a result of hydrogen bonding.

-

C=O Stretching (Amide I band): A strong and sharp absorption band in the region of 1630-1680 cm⁻¹ is a clear indicator of the carbonyl group of the hydrazide.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals that are unique to the molecule, serving as a "fingerprint" for identification.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: Record a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (MW = 152.15), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Formula |

| 152 | [M]⁺˙ | [C₇H₈N₂O₂]⁺˙ |

| 121 | [M - NHNH₂]⁺ | [C₇H₅O₂]⁺ |

| 93 | [C₇H₅O₂ - CO]⁺ | [C₆H₅O]⁺ |

| 65 | [C₆H₅O - CO]⁺ | [C₅H₅]⁺ |

-

Molecular Ion Peak (m/z 152): The peak corresponding to the intact molecule with one electron removed.

-

Fragment at m/z 121: Loss of the terminal hydrazinyl group (-NHNH₂) from the molecular ion results in the formation of the 3-hydroxybenzoyl cation.[2]

-

Fragment at m/z 93: Subsequent loss of a molecule of carbon monoxide (CO) from the 3-hydroxybenzoyl cation leads to the formation of the hydroxyphenyl cation.[2]

-

Fragment at m/z 65: Further fragmentation of the hydroxyphenyl cation can lead to the formation of the cyclopentadienyl cation.[2]

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This guide serves as a valuable resource for scientists working with this important chemical intermediate, ensuring the quality and reliability of their research.

References

-

ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... Retrieved from [Link]

-

PubChem. (n.d.). m-Hydroxybenzohydrazide. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5818-06-4 | Product Name : this compound. Retrieved from [Link]

- Pardasani, R. T., & Pardasani, P. (2011). Name Reactions in Organic Synthesis.

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxybenzoic Acid. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. AIST. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. m-Hydroxybenzohydrazide | C7H8N2O2 | CID 79889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]

- 5. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential biological activities of 3-Hydroxybenzohydrazide

An In-depth Technical Guide to the Potential Biological Activities of 3-Hydroxybenzohydrazide

Executive Summary

This compound is a versatile chemical scaffold belonging to the benzohydrazide class of compounds, which are noted for their wide-ranging pharmacological applications.[1] This technical guide provides a comprehensive overview of the significant biological activities exhibited by this compound and its derivatives. The core structure, characterized by a hydroxyl group on the benzene ring and a hydrazide functional group, serves as a foundation for designing novel therapeutic agents. This document synthesizes current research to explore its potent antimicrobial, anticancer, enzyme-inhibiting, antioxidant, and anti-inflammatory properties. For each area, we delve into the mechanistic underpinnings, present key quantitative data, and provide detailed experimental protocols to enable researchers and drug development professionals to validate and build upon these findings.

Introduction: The Benzohydrazide Scaffold in Medicinal Chemistry

Hydrazides and their derivatives, particularly hydrazones, represent a "privileged structure" in medicinal chemistry.[2][3] The defining feature, an azomethine group (-NHN=CH-), imparts a unique reactivity that has been exploited to develop a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5]

This compound (C₇H₈N₂O₂) is a specific derivative that has garnered interest as both a bioactive molecule and a key intermediate for synthesizing more complex therapeutic agents. Its physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 152.15 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 157-161 °C | |

| CAS Number | 5818-06-4 | |

| Solubility | Soluble in Methanol |

Rationale for Synthesis

The synthesis of benzohydrazides is typically straightforward, often involving the reaction of a corresponding ester (e.g., methyl 3-hydroxybenzoate) with hydrazine hydrate. This accessibility allows for extensive derivatization to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory method for synthesizing the parent compound.

Causality: The reaction is a nucleophilic acyl substitution. The highly nucleophilic nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of methanol drives the reaction to completion, yielding the stable hydrazide product.

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, combine methyl 3-hydroxybenzoate (0.01 mol) and hydrazine hydrate (0.012 mol).

-

Reflux: Add a magnetic stir bar and attach a reflux condenser. Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[1]

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. A white precipitate of this compound should form.

-

Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold distilled water to remove any unreacted hydrazine hydrate.

-

Drying & Recrystallization: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from a suitable solvent such as ethanol.

-

Characterization: Confirm the structure and purity of the final product using techniques such as HPLC, NMR spectroscopy, and melting point analysis.

Potent Antimicrobial Activities

Derivatives of this compound have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as mycobacteria.[6][7]

Mechanism of Action

While the exact mechanisms can vary, the antimicrobial action of hydrazide derivatives is often attributed to their ability to chelate essential metal ions required for microbial enzyme function or to inhibit key metabolic pathways. The azomethine linkage is crucial for this bioactivity.[8] For mycobacteria, some derivatives of 3'-hydroxy-5'-aminobenzoxazinorifamycin have shown superior activity compared to rifampicin, suggesting a potent inhibitory effect on bacterial RNA polymerase.[6]

Spectrum of Activity

Studies have shown that derivatives of hydroxybenzohydrazide are effective against various microbial strains.

Table 2: Representative Antimicrobial Activity (MIC Values)

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 3'-Hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin | Mycobacterium tuberculosis | <0.015 | [6] |

| 3'-Hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin | Mycobacterium avium complex | 0.25 | [6] |

| N'-(thiazol-2(3H)-ylidene)-4-hydroxybenzohydrazide derivative (23) | Staphylococcus aureus | Not specified, but highest activity | [7] |

| N'-(thiazol-2(3H)-ylidene)-4-hydroxybenzohydrazide derivative (23) | Escherichia coli | Not specified, but highest activity | [7] |

| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 120 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a self-validating system for assessing the minimum inhibitory concentration (MIC) of a compound.

Causality: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The use of positive (no drug) and negative (no bacteria) controls ensures the validity of the results, confirming that the medium supports growth and that there is no contamination.

Methodology:

-

Preparation: Prepare a stock solution of the test compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound with MHB to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

Exploring the Therapeutic Potential of 3-Hydroxybenzohydrazide Analogs: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the burgeoning therapeutic potential of 3-hydroxybenzohydrazide analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the synthesis, evaluation, and mechanistic understanding of this promising class of compounds. Herein, we delve into the causality behind experimental choices, providing self-validating protocols and grounding key claims in authoritative sources to ensure scientific integrity and accelerate discovery.

Introduction: The Versatile Scaffold of this compound

The benzohydrazide moiety is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The incorporation of a hydroxyl group at the 3-position of the benzene ring in this compound introduces a key functional group that can participate in hydrogen bonding and other molecular interactions, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties. Analogs of this compound have emerged as promising candidates in various therapeutic areas, including but not limited to, antimicrobial, anticancer, and enzyme inhibitory applications.[3][4][5] This guide will provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these versatile molecules.

Synthetic Strategies: Crafting this compound Analogs

The synthesis of this compound analogs typically follows a convergent and modular approach, allowing for the facile generation of a diverse library of compounds. The core this compound scaffold can be readily prepared from 3-hydroxybenzoic acid.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the core intermediate, this compound, from 3-hydroxybenzoic acid.

Materials:

-

3-Hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Methanol (MeOH)

-

Anhydrous Diethyl ether ((C₂H₅)₂O)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Esterification of 3-Hydroxybenzoic Acid:

-

In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1 equivalent) in methanol.

-

Carefully add thionyl chloride (1.2 equivalents) dropwise at 0°C (ice bath).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude methyl 3-hydroxybenzoate.

-

-

Hydrazinolysis of Methyl 3-Hydroxybenzoate:

-

Dissolve the crude methyl 3-hydroxybenzoate in ethanol.

-

Add hydrazine hydrate (3 equivalents) to the solution.

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid precipitate using a Büchner funnel, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Protocol 2: Synthesis of this compound Analogs (Schiff Bases)

This protocol describes the synthesis of Schiff base analogs by condensing this compound with various aromatic aldehydes.[6]

Materials:

-

This compound

-

Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde)

-

Ethanol (EtOH)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the formation of the precipitate.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the desired this compound Schiff base analog.

Caption: Synthetic workflow for this compound and its analogs.

Therapeutic Potential and Biological Evaluation

This compound analogs have demonstrated a wide array of biological activities. This section details the protocols for evaluating their potential in key therapeutic areas.

Antimicrobial Activity

Benzohydrazide derivatives are well-documented for their antimicrobial properties.[2][7] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[8]

This protocol provides a standardized method for the initial screening of the antimicrobial activity of synthesized analogs.[9]

Materials:

-

Synthesized this compound analogs

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

-

Nutrient agar plates

-

Sterile filter paper discs (6 mm diameter)

-

Dimethyl sulfoxide (DMSO) (sterile)

-

Standard antibiotic discs (e.g., Ciprofloxacin)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a fresh overnight culture of the test bacterial strains in nutrient broth. Adjust the turbidity to 0.5 McFarland standard.

-

Seeding of Plates: Uniformly spread the bacterial inoculum onto the surface of the nutrient agar plates using a sterile cotton swab.

-

Preparation of Test Samples: Dissolve the synthesized analogs in sterile DMSO to a concentration of 1 mg/mL.

-

Application of Discs: Impregnate sterile filter paper discs with the test compound solutions and the standard antibiotic. A disc impregnated with DMSO serves as a negative control.

-

Incubation: Place the discs on the seeded agar plates and incubate at 37°C for 24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each disc.

Data Presentation:

| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| Analog 1 | 15 | 12 |

| Analog 2 | 18 | 16 |

| Ciprofloxacin | 25 | 22 |

| DMSO | 0 | 0 |

Enzyme Inhibition

A significant area of investigation for this compound analogs is their potential as enzyme inhibitors.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[10]

This spectrophotometric assay is a common method to screen for tyrosinase inhibitors.[1][10]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Synthesized this compound analogs

-

Kojic acid (positive control)

-

Phosphate buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of the test compounds and kojic acid in DMSO.

-

-

Assay in 96-well Plate:

-

To each well, add phosphate buffer, the test compound solution (or DMSO for control), and the tyrosinase solution.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm in a kinetic mode for 30-60 minutes at 25°C.[11]

-

-

Calculation:

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

-

Determine the IC₅₀ value for each active compound.

-

Caption: Workflow for the tyrosinase inhibition assay.

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in cancer therapy.[4]

This protocol describes a common method to assess the inhibitory activity of compounds against EGFR kinase.[12]

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Synthesized this compound analogs

-

Gefitinib (positive control)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well plate

-

Luminometer

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR kinase.

-

Incubate for 10 minutes at room temperature.

-

-

Reaction Initiation:

-

Add a mixture of the Poly(Glu, Tyr) substrate and ATP to initiate the kinase reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal is inversely correlated with the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of EGFR kinase inhibition and determine the IC₅₀ values.

-

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is paramount in drug development. For this compound analogs, this involves elucidating their molecular targets and the downstream signaling pathways they modulate.

Antimicrobial Mechanism of Action

The antimicrobial activity of hydrazones is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with nucleic acid and protein synthesis.[8] Molecular docking studies can provide valuable insights into the potential binding modes of these analogs with microbial target proteins, such as DNA gyrase.[8]

Cancer-Related Signaling Pathways

In the context of cancer, this compound analogs may exert their effects by inhibiting key signaling pathways that drive tumor growth and survival.

-

EGFR Signaling Pathway: As demonstrated by their potential to inhibit EGFR kinase, these analogs can block the downstream signaling cascade, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.[13]

Caption: Inhibition of the EGFR signaling pathway by a this compound analog.

Conclusion and Future Directions

This compound analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis and diverse biological activities make them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity. In-depth mechanistic studies, including the identification of specific molecular targets and the elucidation of their effects on cellular signaling pathways, will be crucial for advancing these compounds into preclinical and clinical development. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting class of molecules.

References

-

Tyrosinase inhibitory activity. (2023, January 10). ResearchGate. Retrieved from [Link]

-

#125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. (2022, July 20). Journal of Pharmaceutical Chemistry. Retrieved from [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Retrieved from [Link]

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Retrieved from [Link]

-

Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PMC - NIH. Retrieved from [Link]

-

(PDF) Design and Synthesis of p-hydroxybenzohydrazide Derivatives for their Antimycobacterial Activity. ResearchGate. Retrieved from [Link]

-

Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC - NIH. Retrieved from [Link]

-

Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. NIH. Retrieved from [Link]

-

Inhibition of Resveratrol Analogs on Human and Rat 3β-Hydroxysteroid Dehydrogenases: Structure-Activity Relationship and Docking Analysis. PubMed. Retrieved from [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Retrieved from [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC - PubMed Central. Retrieved from [Link]

-

(PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate. Retrieved from [Link]

-

Discovery of Novel EGFR Kinase Inhibitors Using a Wild-Type EGFR: A Computational Approach. ChemRxiv. Retrieved from [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Retrieved from [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. Retrieved from [Link]

-

Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. MDPI. Retrieved from [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC - NIH. Retrieved from [Link]

-

Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? ResearchGate. Retrieved from [Link]

-

Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa. Retrieved from [Link]

-

Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy. PMC - NIH. Retrieved from [Link]

-

Tyrosinase Inhibition Assay. Active Concepts. Retrieved from [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. Retrieved from [Link]

-

EGFR inhibitors synthesis and biological assessment. DDDT - Dove Medical Press. Retrieved from [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Retrieved from [Link]

-

Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. PubMed. Retrieved from [Link]

-

Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Preprints.org. Retrieved from [Link]

-

Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. NIH. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Inhibition of Resveratrol Analogs on Human and Rat 3β-Hydroxysteroid Dehydrogenases: Structure-Activity Relationship and Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.vensel.org [pubs.vensel.org]

- 10. researchgate.net [researchgate.net]

- 11. content.abcam.com [content.abcam.com]

- 12. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Toxicity Profile of 3-Hydroxybenzohydrazide

Disclaimer: This document is intended for research, scientific, and drug development professionals. It provides a comprehensive framework for the safety and toxicity assessment of 3-Hydroxybenzohydrazide. As of the date of this publication, specific and in-depth toxicological data for this compound is limited in publicly accessible literature. Therefore, this guide emphasizes a structured, scientifically-grounded approach to its evaluation based on established regulatory guidelines and knowledge of structurally related compounds.

Introduction

This compound is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. Its structure, featuring a phenol and a hydrazide moiety, suggests a potential for diverse biological activities. However, these same functional groups also warrant a thorough investigation of its safety and toxicity profile before any application involving human exposure can be considered. The presence of the hydrazide group, in particular, raises flags for potential genotoxicity and carcinogenicity, as observed with some other hydrazine derivatives. This guide, therefore, presents a comprehensive strategy for the toxicological evaluation of this compound, grounded in internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Our objective is to provide a roadmap for generating a robust safety profile, enabling informed risk-benefit assessments for its potential applications.

Physicochemical Properties and Reactivity

A thorough understanding of the physicochemical properties of a compound is the foundation of its toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for direct chemical reactivity.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 157-161 °C | |

| Solubility | Soluble in Methanol | |

| pKa | 9.29±0.10 (Predicted) | |

| Storage | Store in a cool, dark place, under inert gas. Air sensitive. |

The phenolic hydroxyl group and the hydrazide moiety are the primary reactive centers of the molecule. The phenol group can undergo oxidation, potentially leading to the formation of reactive quinone-type species. The hydrazide group is nucleophilic and can react with carbonyl compounds. It can also be metabolized to reactive intermediates.

Synthesis and Potential Impurity Profile

The safety profile of a substance is intrinsically linked to its purity. Impurities arising from the synthesis process or degradation can have their own toxicological properties.

A common synthetic route to this compound involves the reaction of a 3-hydroxybenzoic acid ester with hydrazine hydrate.

A Technical Guide to High-Purity 3-Hydroxybenzohydrazide for Research and Drug Development

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of high-purity 3-Hydroxybenzohydrazide. It covers supplier qualification, quality control, and analytical methodologies, offering field-proven insights to ensure the integrity of your research and development programs.

Introduction to this compound: A Versatile Moiety in Drug Discovery

This compound (CAS No. 5818-06-4) is a key building block in medicinal chemistry, valued for its versatile reactivity and its presence in a wide array of biologically active compounds. Its hydrazide functional group readily participates in the formation of hydrazones, which are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The hydroxyl group on the phenyl ring provides a site for further modification and can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Given its pivotal role as a starting material, the purity of this compound is of paramount importance. The presence of impurities can lead to the formation of unintended side products, complicate the interpretation of biological data, and pose significant challenges during process scale-up and regulatory submission. This guide will equip you with the necessary knowledge to source high-purity material and implement robust quality control measures.

Sourcing High-Purity this compound: A Comparative Analysis of Commercial Suppliers

A multitude of chemical suppliers offer this compound, often with varying purity grades and documentation. For research and drug development purposes, it is crucial to select a supplier that can provide material with a well-defined purity profile and comprehensive analytical documentation.

| Supplier | Product Number | Stated Purity | Analytical Methods Mentioned | Available Quantities |

| TCI America | H1520 | >98.0% (HPLC), >98.0% (Nonaqueous Titration) | HPLC, Nonaqueous Titration, NMR | 5g, 25g |

| Sigma-Aldrich (Merck) | 468010 | 98% | Not specified on product page | 5g, 25g |

| Aladdin Scientific | Not Specified | min 98% | Not specified on product page | 100g |

| Pharmaffiliates [1] | PA 27 0024801 | Not specified (offered as a reference standard) | Sample COA available upon request | Inquire |

Expert Insight: While a stated purity of >98% is common, the analytical method used to determine this purity is a critical piece of information. HPLC is a more specific and reliable method for purity assessment than titration, as it can separate and quantify individual impurities. Always request a Certificate of Analysis (CoA) that details the analytical methods used and the results obtained for the specific lot you are purchasing. For drug development applications, consider suppliers who can provide materials with different grades of purity, such as "research grade" and "pharmaceutical grade," as the stringency of quality control increases with the stage of development.[2][3][4][5][6]

Quality Control and Analytical Validation of this compound

Ensuring the purity and stability of this compound is a critical step in any research or development workflow. A robust quality control (QC) strategy should be implemented to verify the identity and purity of incoming material and to monitor its stability over time.

Identification and Characterization

A combination of spectroscopic techniques should be employed to confirm the identity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic signals for the aromatic protons, the hydroxyl proton, and the hydrazide protons.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C=O (amide I), and aromatic C-H and C=C bonds.[8]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[8]

Purity Assessment: A Multi-faceted Approach

A single analytical technique is often insufficient to fully assess the purity of a compound. A combination of chromatographic and other analytical methods is recommended.

HPLC is the workhorse for purity determination in the pharmaceutical industry. A well-developed, stability-indicating HPLC method can separate this compound from its potential impurities and degradation products.

Experimental Protocol: A Generic HPLC Method for Purity Determination

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to a known concentration.

Causality behind Experimental Choices:

-

A C18 column is chosen for its versatility in separating a wide range of organic molecules.

-

A gradient elution is often necessary to ensure the separation of impurities with different polarities.

-

Formic acid is added to the mobile phase to improve peak shape and ionization in mass spectrometry if an LC-MS system is used.

-

UV detection is a robust and widely available detection method for aromatic compounds.

Potential Impurities and Their Origins

Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. The most common synthetic route involves the reaction of a methyl 3-hydroxybenzoate with hydrazine hydrate.[9][10]

Potential Process-Related Impurities:

-

Methyl 3-hydroxybenzoate: Unreacted starting material.

-

Hydrazine: Excess reagent.

-

3-Hydroxybenzoic acid: Formed from the hydrolysis of the starting ester or the product.

-

Bis-(3-hydroxybenzoyl)hydrazine: A potential byproduct formed from the reaction of one molecule of hydrazine with two molecules of methyl 3-hydroxybenzoate.

Diagram: Potential Impurities in the Synthesis of this compound

Caption: Potential impurities arising from the synthesis of this compound.

Stability and Degradation

Understanding the stability of this compound is crucial for establishing appropriate storage conditions and shelf-life. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[11]

Common Stress Conditions for Forced Degradation Studies:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[12]

-

Thermal Degradation: Heating the solid material at a high temperature (e.g., 80°C).

-

Photolytic Degradation: Exposing the solid or a solution to UV and visible light.

Potential Degradation Products:

-

3-Hydroxybenzoic acid: The primary hydrolysis product.

-

Oxidative degradation products: The phenolic hydroxyl group and the hydrazide moiety are susceptible to oxidation, which can lead to a variety of degradation products.

Diagram: Quality Control Workflow for this compound

Caption: A comprehensive workflow for the quality control of this compound.

Conclusion: Ensuring Quality for Reproducible Science

The quality of starting materials is a cornerstone of reproducible research and successful drug development. For a versatile building block like this compound, a thorough understanding of its sourcing, potential impurities, and stability is essential. By implementing a rigorous supplier qualification process and a comprehensive analytical quality control strategy, researchers can mitigate risks, ensure the integrity of their results, and accelerate their path to discovery.

References

-

Pharmaffiliates. This compound. [Link]

-

Maniak, D., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(15), 3469. [Link]

-

Saeed, A., et al. (2014). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 2022, 6(10), 773-782. [Link]

-

PubChem. m-Hydroxybenzohydrazide. [Link]

-

Baig, M. H., et al. (2012). Drug degradation pathways. Pharmacy 180. [Link]

-

Tilley Distribution. (2024). Defining Chemical Grades: An Explainer. [Link]

-

Lab Manager. (2021). The Most Common Grades of Reagents and Chemicals. [Link]

-

ReAgent. (2020). What Do The Different Grades Of Chemical Mean?. [Link]

-

Singh, R., & Singh, S. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 963-969. [Link]

-

Setyawati, A., et al. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate. [Link]

-

Gumieniczek, A., et al. (2019). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 24(6), 1148. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Differentiating Chemical Purity Levels: From Reagent Grade to Pharmaceutical Grade - XL BIOTEC [xlbiotec.com]

- 3. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]

- 4. tilleydistribution.com [tilleydistribution.com]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. mistralni.co.uk [mistralni.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. m-Hydroxybenzohydrazide | C7H8N2O2 | CID 79889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

3-Hydroxybenzohydrazide as a building block in organic synthesis

Executive Summary

3-Hydroxybenzohydrazide (3-HBH) represents a privileged scaffold in medicinal chemistry and organic synthesis. Unlike its para-substituted counterpart (4-hydroxybenzohydrazide), the meta-positioning of the hydroxyl group in 3-HBH offers unique electronic properties and solubility profiles that are critical for drug design. It serves as a amphiphilic linker, capable of participating in hydrogen bonding networks within protein active sites while maintaining the lipophilicity required for membrane permeability.

This guide details the technical utilization of 3-HBH as a divergent building block for constructing three primary heterocyclic/pharmacophoric systems: 1,3,4-Oxadiazoles , 1,2,4-Triazoles , and Acylhydrazones (Schiff Bases) .

Part 1: Chemical Profile & Strategic Utility

Structural Analysis

The utility of 3-HBH stems from its dual-nucleophilic character. The hydrazide moiety (-CONHNH

-

CAS Number: 5818-06-4

-

Molecular Formula:

[1][2][3] -

Solubility: High in DMSO, DMF, Methanol; Moderate in Ethanol; Low in Water (Cold).

-

pKa: ~9.3 (Phenolic OH), ~3.0 (Hydrazide NH).

The "Meta" Advantage

In drug development, the meta-hydroxyl group is often metabolically more stable than para-phenols, which are prone to rapid quinone methide formation and oxidation. Furthermore, the 3-position allows the hydroxyl group to act as a hydrogen bond donor/acceptor without sterically hindering the formation of 5-membered heterocycles at the hydrazide terminus.

Part 2: Synthetic Pathways & Workflows

The following diagram illustrates the divergent synthesis capabilities of 3-HBH.

Figure 1: Divergent synthetic workflow starting from this compound.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazoles (The POCl Method)

This method is preferred for its robustness in generating 2,5-disubstituted oxadiazoles, which are bioisosteres of amides and esters with improved metabolic stability.

Reagents: 3-HBH (1.0 eq), Aromatic Carboxylic Acid (1.0 eq), Phosphorus Oxychloride (POCl

-

Preparation: In a dry round-bottom flask, mix 3-HBH (0.01 mol) and the substituted benzoic acid (0.01 mol).

-

Cyclodehydration: Add POCl

(5 mL) carefully. Caution: POCl -

Reflux: Heat the mixture at reflux (100–110 °C) for 4–6 hours.

-

Monitoring (Self-Validation): Monitor via TLC (System: Hexane:Ethyl Acetate 6:4). The reaction is complete when the polar hydrazide spot disappears and a less polar fluorescent spot appears.

-

Quenching: Cool the mixture to room temperature. Pour the reaction mass dropwise into crushed ice (200 g) with vigorous stirring to decompose excess POCl

. -

Isolation: Neutralize the suspension with solid NaHCO

to pH 7–8. The solid precipitate is the oxadiazole. Filter, wash with water, and recrystallize from Ethanol.

Mechanism Note: The POCl

Protocol B: Synthesis of 1,2,4-Triazoles (The CS Route)

This pathway yields 5-substituted-4-amino-3-mercapto-1,2,4-triazoles, which are critical for introducing sulfur functionalities (e.g., thioethers).

Reagents: 3-HBH (1.0 eq), CS

-

Dithiocarbazate Formation: Dissolve KOH (0.015 mol) in absolute ethanol (20 mL). Add 3-HBH (0.01 mol) and cool to 0–5 °C in an ice bath.

-

Addition: Add Carbon Disulfide (CS

, 0.015 mol) dropwise. Stir at room temperature for 12–16 hours. A solid precipitate (Potassium dithiocarbazate salt) may form. -

Cyclization: Add Hydrazine Hydrate (99%, 0.02 mol) directly to the suspension. Reflux the mixture for 6–8 hours.

-

Workup: The reaction will evolve H

S gas (Rotten egg smell – Work in Fume Hood). The color typically changes from yellow to clear/pale. -

Isolation: Concentrate the solvent to half volume. Acidify with dilute HCl to pH 4–5. The triazole will precipitate as a white/off-white solid.

-

Validation: IR spectroscopy should show a weak S-H stretch (~2550 cm

) or a thione C=S stretch (~1250 cm

Protocol C: Schiff Base Formation (Acylhydrazones)

Used to generate pharmacophores or ligands for metal coordination.

Reagents: 3-HBH (1.0 eq), Aromatic Aldehyde (1.0 eq), Ethanol, Glacial Acetic Acid (Cat.).

-

Dissolution: Dissolve 3-HBH (0.01 mol) in hot Ethanol (20 mL).

-

Condensation: Add the aldehyde (0.01 mol) and 2-3 drops of glacial acetic acid.

-

Reflux: Reflux for 2–4 hours.

-

Crystallization: The product often precipitates upon cooling. If not, pour into ice water.

-

Validation:

H NMR will show the disappearance of the NH

Part 4: Applications in Drug Discovery[5][6]

3-HBH derivatives exhibit a broad spectrum of biological activities. The table below summarizes key applications supported by recent literature.

| Derivative Class | Target/Application | Mechanism of Action | Key Reference |